4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide is an organic compound with a molecular formula of C16H16BrNO. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a cyclopropylmethyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-bromo-N-phenylbenzamide: This compound has a similar structure but lacks the cyclopropylmethyl group, which may affect its chemical and biological properties.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound contains a pyridine ring instead of the phenyl ring, leading to different reactivity and applications.
4-bromo-N-(2-methylphenyl)benzamide: The presence of a methyl group on the phenyl ring can influence the compound’s properties and uses.
Properties
Molecular Formula |
C17H16BrNO |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H16BrNO/c18-15-9-7-13(8-10-15)17(20)19-16-4-2-1-3-14(16)11-12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,19,20) |
InChI Key |
KXUZAQZCYKNOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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